molecular formula C23H14F6O2 B12847868 3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran)

3,3'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran)

Cat. No.: B12847868
M. Wt: 436.3 g/mol
InChI Key: JBGJZPIRIDMXKL-UHFFFAOYSA-N
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Description

3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran) is a compound belonging to the class of diarylethenes, which are known for their photochromic properties. These compounds can undergo reversible changes in their structure when exposed to light, making them useful in various applications such as molecular switches and data storage devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran) typically involves the reaction of perfluorocyclopentene with 2-methylbenzofuran under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups into the compound .

Scientific Research Applications

3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran) involves its ability to undergo reversible photocyclization. When exposed to light, the compound can switch between two different structural forms, which can alter its physical and chemical properties. This photochromic behavior is due to the presence of the perfluorocyclopentene core, which facilitates the reversible cyclization process .

Comparison with Similar Compounds

Similar Compounds

    3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzo[b]thiophene): Similar in structure but contains a thiophene ring instead of a furan ring.

    1,2-Bis(2-methylbenzo[b]thiophen-3-yl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene: Another diarylethene with a different core structure

Uniqueness

The uniqueness of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzofuran) lies in its specific photochromic properties and the presence of the furan ring, which can influence its reactivity and applications compared to similar compounds .

Properties

Molecular Formula

C23H14F6O2

Molecular Weight

436.3 g/mol

IUPAC Name

3-[3,3,4,4,5,5-hexafluoro-2-(2-methyl-1-benzofuran-3-yl)cyclopenten-1-yl]-2-methyl-1-benzofuran

InChI

InChI=1S/C23H14F6O2/c1-11-17(13-7-3-5-9-15(13)30-11)19-20(22(26,27)23(28,29)21(19,24)25)18-12(2)31-16-10-6-4-8-14(16)18/h3-10H,1-2H3

InChI Key

JBGJZPIRIDMXKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(OC5=CC=CC=C54)C

Origin of Product

United States

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